molecular formula C15H12Cl2O3 B1350164 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 381205-83-0

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1350164
CAS RN: 381205-83-0
M. Wt: 311.2 g/mol
InChI Key: BGAMIEOPOMVIBI-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, also known as m-Chlorobenzyloxycarbonyl chloride, is an organic compound with the molecular formula C9H8ClO3. It is an important reagent used in organic synthesis, particularly in the synthesis of peptides and other derivatives. It is also used in the preparation of pharmaceuticals, agrochemicals, and other compounds. The compound is a colorless solid and is soluble in polar solvents such as alcohols and ethers.

Scientific Research Applications

Synthesis and Characterization

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride has been explored in various synthetic and characterization studies, focusing on its utility in creating complex organic compounds and understanding its chemical behavior. For instance, Çil, Arslan, and Görgülü (2006) discussed the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes, indicating reactions of oximes with benzyl chloride, benzoyl chloride, and specifically, 2-chlorobenzoyl chloride among others, to obtain hexa and pentasubstituted compounds. The products were defined through elemental analysis, IR, 1 H, 13 C, and 31 P NMR spectroscopy, showcasing the compound's utility in the preparation of cyclophosphazenes with specific substitutions (Çil, Arslan, & Görgülü, 2006).

Application in Organic Synthesis

The compound has been used in organic synthesis to produce various derivatives. For example, Salama (2020) synthesized new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, where acylation reactions involved acid chlorides including 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride, demonstrating the compound's flexibility in synthesizing biologically significant molecules (Salama, 2020).

Environmental Applications

Interestingly, research has also delved into the environmental applications of related compounds, such as the work by Brillas, Baños, and Garrido (2003), which studied the mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium by anodic oxidation, electro-Fenton, and photoelectro-Fenton. While not directly involving 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, this research underlines the broader context of chlorobenzoyl derivatives in environmental chemistry, focusing on the degradation of pollutants (Brillas, Baños, & Garrido, 2003).

Photocatalytic Applications

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation, as explored by Higashimoto et al. (2009), showcases the potential of using benzyl derivatives in photocatalytic processes. Although the study does not directly mention 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, it highlights the relevance of similar compounds in catalysis and the synthesis of valuable chemicals (Higashimoto et al., 2009).

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMIEOPOMVIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378144
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381205-83-0
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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